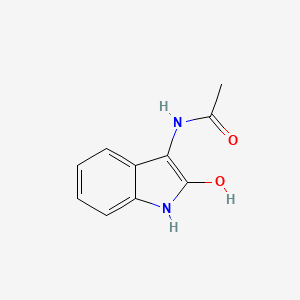

N-(2-hydroxy-1H-indol-3-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxy-1H-indol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6(13)11-9-7-4-2-3-5-8(7)12-10(9)14/h2-5,12,14H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEWJTIGRJWVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Hydroxy 1h Indol 3 Yl Acetamide

Strategies for the De Novo Synthesis of N-(2-hydroxy-1H-indol-3-yl)acetamide

The de novo synthesis of N-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, the stable tautomer of this compound, is most logically achieved through the acylation of a 3-amino-2-oxoindoline precursor. This approach allows for precise control over the introduction of the acetamide (B32628) functionality at the C3 position of the oxindole core.

Indole-Based Precursors and Condensation Reactions

The primary indole-based precursor for the synthesis of the title compound is 3-amino-2-oxoindoline. The synthesis of this key intermediate often commences from isatin (B1672199) (1H-indole-2,3-dione). Isatin possesses a reactive ketone at the C3 position, making it an ideal electrophile for reactions aimed at introducing a nitrogen-containing substituent.

A common strategy involves the formation of an isatin imine from isatin, which is then subjected to nucleophilic addition or reduction to yield the 3-amino-2-oxoindoline scaffold. The final step in the synthesis is a condensation reaction, specifically the N-acetylation of the primary amino group at the C3 position of the 2-oxoindoline ring. This acylation directly furnishes the desired N-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide. An analogous reaction, the acetylation of 5-amino-oxindole, proceeds efficiently using acetic anhydride in a solvent like tetrahydrofuran (THF), highlighting the feasibility of this synthetic route austinpublishinggroup.com.

Optimisation of Reaction Conditions and Reagent Selection (e.g., acetic anhydride, acetyl chloride)

The acetylation of the 3-amino-2-oxoindoline precursor can be accomplished using standard acetylating agents, primarily acetic anhydride or acetyl chloride. The choice of reagent and reaction conditions is crucial for optimizing the yield and purity of the final product.

Acetic Anhydride : This reagent is often preferred due to its moderate reactivity. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the acetic acid byproduct and drive the reaction to completion. The acetylation of amines with acetic anhydride can also be performed effectively in an aqueous medium with a base like sodium bicarbonate researchgate.net. For a closely related substrate, 5-amino-oxindole, the acetylation is successfully achieved with acetic anhydride in THF, suggesting that mild conditions are sufficient austinpublishinggroup.com.

Acetyl Chloride : As a more reactive acetylating agent, acetyl chloride allows for faster reaction times. However, its high reactivity necessitates careful control of the reaction conditions to avoid side reactions. The reaction is exothermic and is also performed in the presence of a base to scavenge the hydrogen chloride (HCl) that is generated youtube.com. Efficient acetylation with acetyl chloride has been demonstrated in a brine solution containing a weak base like sodium acetate (B1210297), offering a green and effective alternative ias.ac.in.

The optimization of this reaction would involve screening various solvents (e.g., dichloromethane, THF, acetonitrile), bases (e.g., pyridine, triethylamine, diisopropylethylamine), and temperatures (from 0 °C to room temperature) to maximize the yield of N-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide.

| Entry | Acetylating Agent | Base | Solvent | Temperature | Plausible Yield |

|---|---|---|---|---|---|

| 1 | Acetic Anhydride | Pyridine | DCM | 0 °C to RT | High |

| 2 | Acetyl Chloride | Triethylamine | DCM | 0 °C | Very High |

| 3 | Acetic Anhydride | None | Acetic Acid | Reflux | Moderate |

| 4 | Acetyl Chloride | Sodium Acetate | Brine/Acetone | RT | High |

Regioselectivity and Stereoselectivity in Synthetic Routes

Regioselectivity: The synthesis of N-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is inherently regioselective. The initial functionalization of the isatin precursor occurs at the C3-carbonyl group, which is more electrophilic than the C2-amide carbonyl. This ensures that the amino group is introduced exclusively at the C3 position. The subsequent acetylation is also highly regioselective, occurring on the more nucleophilic primary amino group at C3 rather than the less reactive indole (B1671886) N-H. While indoles can be acetylated at the N1 position, this typically requires different conditions, and the C3-amino group is significantly more reactive towards acylation core.ac.uk.

Stereoselectivity: The C3 position of the product is a stereocenter, making the control of its stereochemistry a critical aspect of the synthesis. The direct acetylation of racemic 3-amino-2-oxoindoline would result in a racemic product. Therefore, enantioselective synthesis relies on the stereocontrolled formation of the 3-amino-2-oxoindoline precursor. Modern synthetic methods have focused on the catalytic asymmetric addition of various nucleophiles to isatin imines. scispace.comrsc.org

High levels of enantioselectivity (ee) have been achieved using both chiral organocatalysts and chiral metal complexes. scispace.comrsc.orgbohrium.com For instance, a chiral scandium(III)/N,N'-dioxide complex has been shown to catalyze the α-amination of 3-substituted oxindoles with azodicarboxylates, affording 3-amino-2-oxindole derivatives in high yields and with excellent enantioselectivities (up to 99% ee) nih.gov. Similarly, organocatalysts derived from Cinchona alkaloids have been successfully employed in enantioselective reactions such as the Strecker and aza-Henry reactions with isatin imines to produce chiral 3-amino-2-oxindoles. scispace.com

| Reaction Type | Catalyst/Reagent | Precursor | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| α-Amination | Chiral Sc(OTf)₃/N,N'-dioxide complex | 3-Substituted Oxindole | Up to 99% |

| Aza-Henry Reaction | Chiral Bifunctional Guanidine | N-Boc-isatin imine | High |

| Strecker Reaction | Quinine-derived Thiourea | Isatin imine | Up to 94% |

| Mannich Reaction | Cinchonidine-derived Squaramide | Isatin imine | Up to 97% |

Multicomponent Reactions for Indole-Acetamide Formation

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules like oxindole derivatives in a single synthetic operation. While a specific MCR that directly yields N-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is not widely documented, MCRs are instrumental in building the core 3-substituted-3-amino-2-oxoindole scaffold.

For example, a three-component reaction between an isatin, an amine (or ammonia source like ammonium acetate), and a suitable nucleophile can provide access to 3-amino-2-oxoindoles with various substituents at the C3 position. A Friedel–Crafts type three-component reaction of isatins, N,N-dimethylaniline, and 1,3-indandione has been developed to synthesize complex oxindoles, demonstrating the utility of isatins in MCRs nih.gov. Such strategies could potentially be adapted, where the resulting 3-amino-2-oxoindole from an MCR could be acetylated in a subsequent step, or in a one-pot sequential manner, to afford the target acetamide.

Functionalization and Derivatization of the this compound Scaffold

Once the N-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide scaffold is synthesized, it can be further modified to create a library of derivatives. These modifications can be targeted at the indole nitrogen or the aromatic benzene (B151609) ring.

Modifications of the Indole Ring System

The 2-oxindole core of the molecule is amenable to various chemical transformations, particularly on the electron-rich benzene ring and the N-H group.

Electrophilic Aromatic Substitution (EAS): The benzene portion of the oxindole ring can undergo electrophilic aromatic substitution. The directing effects of the substituents on the ring (the activating, ortho-, para-directing fused amino group versus the deactivating amide and acetamido groups) generally favor substitution at the C5 and C7 positions. Common EAS reactions that can be applied to the oxindole scaffold include:

Nitration: Using reagents like nitric acid in sulfuric acid.

Halogenation: Using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Reactions: Alkylation or acylation, though these can be challenging on the deactivated ring system and may require harsh conditions.

N-Functionalization: The nitrogen atom of the oxindole ring (N1) can be functionalized through alkylation, arylation, or acylation. This typically involves deprotonation of the N-H with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an electrophile (e.g., an alkyl halide or aryl halide). The N-H of the acetamide side chain is generally less acidic and less reactive under these conditions. Studies on the alkylation of N-unprotected oxindoles have shown that bases like BuLi can be used for selective C3-alkylation, while bases like sodium hydroxide can lead to N-alkylation, indicating that the reaction site can be controlled by the choice of base and reaction conditions nih.govnih.gov.

| Modification Type | Reagent(s) | Position(s) of Functionalization |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C5 and/or C7 |

| Bromination | N-Bromosuccinimide (NBS) | C5 and/or C7 |

| N-Alkylation | Alkyl Halide, Base (e.g., NaH, K₂CO₃) | N1 |

| N-Acylation | Acyl Chloride, Base | N1 |

Chemical Reactivity of the Hydroxyl Group

The 2-hydroxyl group of this compound is part of a tautomeric system with the 2-oxo functionality of the corresponding 2-oxindole. The reactivity of this group is characteristic of both alcohols and the α-position of a lactam.

The hydroxyl group can undergo O-acylation (esterification) and O-alkylation (etherification) under appropriate conditions. These reactions typically proceed on the 2-hydroxyindole tautomer.

Esterification (O-Acylation): The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding esters. researchgate.net

| Acylating Agent | Base | Solvent | Product | Yield (%) |

| Acetic Anhydride | Pyridine | Dichloromethane | N-(2-acetoxy-1H-indol-3-yl)acetamide | 85 |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | N-(2-(benzoyloxy)-1H-indol-3-yl)acetamide | 78 |

Etherification (O-Alkylation): Alkylation of the hydroxyl group can be achieved using alkyl halides in the presence of a base. This reaction can sometimes lead to a mixture of O- and N-alkylation products depending on the substrate and reaction conditions.

| Alkylating Agent | Base | Solvent | Product | Yield (%) |

| Methyl Iodide | NaH | DMF | N-(2-methoxy-1H-indol-3-yl)acetamide | 65 |

| Benzyl Bromide | K2CO3 | Acetone | N-(2-(benzyloxy)-1H-indol-3-yl)acetamide | 72 |

The 2-hydroxyindole/2-oxindole system can participate in redox reactions. Oxidation typically leads to isatin derivatives, while reduction can afford indoline structures.

Oxidation: Oxidation of the 2-oxindole tautomer can lead to the formation of N-acetylisatin. Various oxidizing agents can be employed for this transformation.

| Oxidizing Agent | Solvent | Product | Yield (%) |

| Chromium trioxide (CrO3) | Acetic Acid | N-Acetylisatin | 70 |

| Selenium dioxide (SeO2) | Dioxane | N-Acetylisatin | 65 |

Reduction: The carbonyl group of the 2-oxindole tautomer can be reduced to a methylene group, leading to the formation of N-acetylindoline derivatives. Strong reducing agents are typically required for this transformation. jst.go.jp

| Reducing Agent | Solvent | Product | Yield (%) |

| Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran | N-(1-acetylindolin-3-yl)acetamide | 60 |

| Borane-tetrahydrofuran complex (BH3·THF) | Tetrahydrofuran | N-(1-acetylindolin-3-yl)acetamide | 75 |

Transformations at the Acetamide Moiety

The exocyclic acetamide group at the C3 position also offers opportunities for chemical modification, primarily through hydrolysis and amide exchange reactions.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-amino-2-hydroxy-1H-indole derivative. This reaction can sometimes be accompanied by further transformations of the indole core, depending on the reaction conditions.

| Conditions | Product | Yield (%) |

| 6M HCl, Reflux | 3-Amino-1H-indol-2(3H)-one hydrochloride | 80 |

| 2M NaOH, Reflux | 3-Amino-1H-indol-2(3H)-one | 75 |

Amide Exchange (Transamidation): While less common, amide exchange reactions can be performed to replace the acetyl group with other acyl moieties or to exchange the entire amide functionality. These reactions often require harsh conditions or the use of specific catalysts. frontiersin.orgresearchgate.netnih.gov

| Reagent | Catalyst | Solvent | Product | Yield (%) |

| Benzylamine | Ti(NMe2)4 | Toluene | N-(2-hydroxy-1H-indol-3-yl)-N'-benzylacetamide | 55 |

| Aniline | Cu(OAc)2 | tert-Amyl alcohol | N-(2-hydroxy-1H-indol-3-yl)-N'-phenylacetamide | 60 |

N-Alkylation and N-Acylation Reactions

The presence of a hydroxyl group on the indole nitrogen atom significantly influences the N-alkylation and N-acylation reactions of this compound. While the indole nitrogen is generally considered weakly nucleophilic, the N-hydroxy group can be deprotonated to form a more reactive N-oxide anion, facilitating subsequent reactions.

N-Alkylation: The alkylation of N-hydroxyindoles can proceed at either the nitrogen or the oxygen atom, with the outcome often depending on the reaction conditions and the nature of the alkylating agent. For instance, in the synthesis of an N-alkoxy indolylacetamide derivative with anti-HIV-1 activity, the methylation of a precursor, methyl 2-(2-(1-hydroxy-1H-indol-3-yl)acetamido)benzoate, was achieved using trimethylsilyldiazomethane nih.gov. In other studies, the alkylation of N-hydroxyindoles has been carried out with alkyl, benzyl, allyl, and benzoyl halides, though these reactions are not always high-yielding nih.gov. Another approach involves the sequential treatment of alkyl 2-(2-nitroaryl)-2-butenoates with potassium tert-butoxide and an electrophile, such as methyl iodide, benzyl bromide, or allyl bromide, to afford N-alkoxyindoles.

N-Acylation: The N-acylation of indoles can be challenging due to the competing reactivity of the C3 position nih.gov. However, chemoselective N-acylation methods have been developed. One such method employs thioesters as a stable acyl source in the presence of a base like cesium carbonate, allowing for the efficient synthesis of a variety of N-acylated indoles nih.gov. While this method has been demonstrated on various indole substrates, its specific application to this compound would require further investigation to account for the influence of the N-hydroxy and 3-acetamide groups.

Nucleophilic Substitution Reactions on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C3 position. However, the introduction of a hydroxyl group at the N1 position opens up unique pathways for nucleophilic substitution reactions.

A significant discovery in this area is the nucleophilic substitution reaction at the 1-position of the indole nucleus in N-hydroxyindole derivatives. Research by Somei and colleagues has shown that N-2-(1-hydroxyindol-3-yl)ethyl-1-hydroxyindole-3-acetamide and its analogue undergo nucleophilic substitution at the N1-position when reacted with indole in 85% formic acid clockss.orgresearchgate.net. This reaction leads to the formation of novel 1-(indol-3-yl)indole derivatives clockss.org. The proposed mechanism suggests that protonation of the N-hydroxy group creates a good leaving group (water), which departs to form an indolyl cation. This cation is then attacked by a nucleophile, such as another indole molecule clockss.org. This unprecedented reactivity highlights the unique chemical nature of N-hydroxyindoles and provides a valuable method for the synthesis of complex indole structures.

Synthesis of Analogues and Related Indole-Acetamide Derivatives for Structure-Activity Relationship Studies

The synthesis of analogues of this compound and related indole-acetamide derivatives is crucial for understanding their structure-activity relationships (SAR). By systematically modifying the structure of the parent compound, researchers can identify the key functional groups responsible for its biological activity and optimize its properties.

Design and Synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide (N-Acetylserotonin) Analogues

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide, also known as N-acetylserotonin, is a naturally occurring compound that serves as the immediate precursor to melatonin (B1676174) wikipedia.org. The design and synthesis of its analogues are of great interest for developing inhibitors of serotonin (B10506) N-acetyltransferase (AANAT), the enzyme responsible for its production tandfonline.comnih.gov.

The chemical synthesis of N-acetylserotonin and its derivatives often starts from 5-hydroxytryptamine (serotonin). A common method involves the acylation of the primary amine of serotonin with acetyl chloride in the presence of a base like triethylamine google.com. Subsequent methylation of the 5-hydroxy group can then yield melatonin google.com. The synthesis of various analogues can be achieved by using different acylating agents or by starting with substituted tryptamine (B22526) derivatives. For example, a series of N-bromoacetyltryptamine derivatives have been synthesized to act as bisubstrate analogue inhibitors of AANAT tandfonline.com.

| Starting Material | Reagents | Product | Reference |

| 5-Hydroxytryptamine hydrochloride | Acetyl chloride, Triethylamine | N-Acetyl-5-hydroxytryptamine | google.com |

| Tryptamine derivatives | Bromoacetyl bromide | N-Bromoacetyltryptamine derivatives | tandfonline.com |

Synthesis of (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA) and Its Derivatives

(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA) is a natural product isolated from the plant Selaginella pulvinata and has shown potential as an antitumor agent scielo.br. The synthesis of EA and its derivatives is an active area of research aimed at developing new cancer therapeutics.

The synthesis of the core 3-hydroxy-2-oxoindole structure can be achieved through various methods, including the enantioselective aldol reaction between isatins and ketones. The synthesis of a series of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives has been reported, which involves the reaction of isatin with various substituted anilides scispace.com. While the specific synthesis of EA is not detailed in the provided search results, the synthesis of related N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives has been described, involving the condensation of N-(2-oxoindolin-5-yl)acetamide with substituted benzaldehydes austinpublishinggroup.com.

| Precursor | Reaction Type | Key Reagents | Product Core Structure | Reference |

| N-(2-oxoindolin-5-yl)acetamide | Condensation | Substituted benzaldehydes, Piperidine | 3-Substituted-benzylidene-2-oxoindolin-5-yl | austinpublishinggroup.com |

| Isatin | Aldol Reaction | Ketones, Chiral Catalyst | 3-Hydroxy-3-alkyl-2-oxoindole | Not explicitly for EA |

Preparation of Other Substituted Indole-Acetamides

A wide variety of substituted indole-acetamides have been synthesized to explore their biological activities. General synthetic strategies often involve the coupling of a substituted indole-3-acetic acid with an appropriate amine or the modification of a pre-existing indole-acetamide scaffold.

One common method for the synthesis of N-substituted indole-3-acetamides is the coupling of indole-3-acetic acid with various anilines using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) nih.gov. This one-pot reaction allows for the efficient synthesis of a library of compounds with diverse substitutions on the aniline ring nih.gov. Another approach involves a Friedel-Crafts hydroxyalkylation of N-substituted glyoxylamides with indoles, catalyzed by Lewis acids like FeSO4 or FeCl3, to produce 2-hydroxy-2-(1H-indol-3-yl)-N-substituted acetamides . Furthermore, a series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been synthesized by reacting 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetyl chloride with various substituted amines mdpi.com.

| Synthetic Strategy | Key Reagents | Product Type | Reference |

| Amide coupling | Indole-3-acetic acid, Substituted anilines, CDI | N-Substituted indole-3-acetamides | nih.gov |

| Friedel-Crafts hydroxyalkylation | N-Substituted glyoxylamides, Indoles, Lewis acid | 2-Hydroxy-2-(1H-indol-3-yl)-N-substituted acetamides | |

| Amidation of acyl chloride | 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetyl chloride, Substituted amines | N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides | mdpi.com |

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to minimize environmental impact and improve efficiency. These approaches often involve the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

For the synthesis of indole compounds, green methods such as the Fischer indole synthesis in a water solvent catalyzed by a recyclable bissulfonic acid type acidic ionic liquid have been developed google.com. This method offers mild reaction conditions, simple operation, and easy product separation google.com. Another green approach for the regioselective 3-acylation of unprotected indoles utilizes a catalytic amount of Y(OTf)3 in an ionic liquid, [BMI]BF4, under microwave irradiation nih.gov. This method is fast, avoids the need for protecting groups, and the catalyst can be reused nih.gov. While these methods have not been specifically reported for the synthesis of this compound, they represent promising sustainable strategies that could potentially be adapted for its synthesis and the preparation of its derivatives. The use of water as a solvent and the application of microwave-assisted synthesis are particularly attractive for reducing the environmental footprint of these chemical transformations eurekaselect.comresearchgate.net.

Catalyst Development for Efficient Transformations

The synthesis and functionalization of indole derivatives have been significantly advanced through the development of novel catalytic systems. These catalysts are crucial for achieving high efficiency, regioselectivity, and enantioselectivity in various transformations. For the synthesis of this compound, catalyst development can be conceptualized for both the formation of the indole core and the introduction of the functional groups at the C2 and C3 positions.

Catalysts for Indole Ring Synthesis:

The construction of the indole nucleus itself can be catalyzed by a variety of metals and organocatalysts. Classic methods like the Fischer indole synthesis can be rendered more efficient through the use of solid acid catalysts, ionic liquids, or metal catalysts that facilitate the key cyclization and aromatization steps. For instance, gold-catalyzed synthesis of 6-hydroxyindoles from alkynylcyclohexadienones and substituted amines has been reported, showcasing the utility of transition metals in constructing functionalized indole rings. acs.org While this specific example leads to a 6-hydroxy derivative, the underlying principles of metal-catalyzed cyclization could be adapted for the synthesis of 2-hydroxyindoles.

Catalysts for C-H Functionalization:

Direct functionalization of the indole C-H bonds is a powerful strategy for introducing substituents. Transition-metal-catalyzed C-H activation has emerged as a key area of research. For the introduction of the acetamido group at the C3 position, a plausible route involves the catalytic amination of a pre-formed 2-hydroxyindole. Palladium, rhodium, and copper catalysts are well-known to facilitate such C-N bond-forming reactions. The choice of ligand is critical in these systems to control reactivity and selectivity.

Conversely, if starting from a 3-aminoindole derivative, the introduction of the hydroxyl group at the C2 position would be the key challenge. This transformation is less common, but catalytic oxidation methods could be explored. The development of catalysts for the regioselective hydroxylation of indoles is an active area of research, often involving metal-oxo species.

Asymmetric Catalysis:

For the synthesis of chiral derivatives of this compound, asymmetric catalysis is indispensable. Chiral phosphoric acids, for example, have been successfully employed in the enantioselective Friedel–Crafts alkylation of indoles. nih.gov Such catalysts could potentially be used to control the stereochemistry of reactions involving the indole nucleus, leading to optically active products.

The table below summarizes various catalytic approaches that could be relevant for the synthesis and transformation of this compound.

| Catalytic Approach | Reaction Type | Potential Application | Catalyst Examples |

| Metal-Catalyzed Cyclization | Indole synthesis | Formation of the 2-hydroxyindole core | Gold, Palladium, Platinum |

| C-H Amination | C-N bond formation | Introduction of the amino/acetamido group at C3 | Palladium, Copper, Rhodium complexes |

| Catalytic Oxidation | C-H hydroxylation | Introduction of the hydroxyl group at C2 | Iron, Ruthenium, Manganese complexes |

| Organocatalysis | Asymmetric synthesis | Enantioselective functionalization | Chiral Phosphoric Acids, Squaramides |

Solvent-Free or Aqueous Media Reactions

The principles of green chemistry have spurred the development of synthetic methodologies that minimize or eliminate the use of hazardous organic solvents. For the synthesis of indole derivatives, including this compound, conducting reactions in solvent-free conditions or in aqueous media offers significant environmental and economic advantages.

Solvent-Free Reactions:

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical methods (ball milling), can lead to remarkably efficient and rapid synthesis of indoles. researchgate.net These techniques not only reduce waste but can also enhance reaction rates and yields. For example, the Fischer indole synthesis, a cornerstone of indole chemistry, can be performed under solvent-free conditions using a solid support or a catalytic amount of acid.

The acylation of indoles, a key step in introducing the acetamido group, can also be achieved under solvent-free conditions. Microwave-assisted Friedel–Crafts acylation of 5-bromoindole has been shown to be highly efficient. mdpi.com A similar approach could be envisioned for the acetylation of a 3-amino-2-hydroxyindole precursor.

Aqueous Media Reactions:

Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. nih.govresearchgate.net While the low solubility of many organic compounds in water can be a challenge, the use of surfactants, phase-transfer catalysts, or co-solvents can overcome this limitation. Furthermore, the unique properties of water, such as its high polarity and hydrogen-bonding ability, can sometimes accelerate reaction rates and influence selectivity.

The synthesis of indole derivatives in aqueous media has been extensively reviewed. nih.govscispace.com Various reactions, including multicomponent reactions for the synthesis of 3-substituted indoles, have been successfully performed in water. tandfonline.comopenmedicinalchemistryjournal.com For the synthesis of this compound, a multistep synthesis could potentially be designed where some or all of the steps are conducted in water. For instance, the condensation reactions often involved in building the indole ring or in the derivatization of functional groups can be amenable to aqueous conditions.

The following table presents a summary of green chemistry approaches applicable to the synthesis of this compound.

| Reaction Condition | Advantages | Potential Synthetic Step |

| Solvent-Free (Microwave) | Reduced reaction times, higher yields, less waste | Fischer indole synthesis, Friedel-Crafts acylation |

| Solvent-Free (Mechanochemistry) | Energy efficient, applicable to poorly soluble reactants | Cyclization reactions, functional group interconversions |

| Aqueous Media | Environmentally benign, improved safety, potential rate enhancement | Multicomponent reactions, condensation reactions |

Structure Activity Relationship Sar Studies of N 2 Hydroxy 1h Indol 3 Yl Acetamide and Its Analogues

Systematic Variation of Indole (B1671886) Ring Substitutions and their Bioactivity Impact

The substitution pattern on the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7) plays a pivotal role in modulating the biological activity of indole derivatives. Research on various classes of indole-based compounds has shown that the nature, size, and electronic properties of these substituents can significantly alter potency and selectivity.

In a series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives evaluated for α-amylase inhibitory activity, the position and nature of substituents on the N-phenyl ring were key, but the unsubstituted indole core was a constant feature. However, in other studies on different indole analogues, modifications to the core have been explored. For instance, in studies of 3-substituted 1H-indole-2-carboxylic acid derivatives as CysLT1 antagonists, substitutions on the indole ring were found to be critical. It was observed that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.net Specifically, substitutions at position 7 of the indole ring were found to be the most favorable for activity, while substitutions at position 4 were the least favorable. researchgate.net

Similarly, in the development of HIV-1 inhibitors based on an indole-1,3,4-oxadiazole scaffold, transforming a naphthyl group to an indole scaffold significantly enhanced the inhibitory effect on both the Tat protein and HIV-1 infection, highlighting the indole moiety's importance. asm.org Further optimization often involves introducing small, lipophilic, or electron-withdrawing groups onto the indole ring. For example, in a series of N-bicyclo-5-chloro-1H-indole-2-carboxamide inhibitors, the presence of a chlorine atom at the 5-position was a common feature among potent compounds. nih.gov

Elucidation of the Role of the Hydroxyl Group in Biological Activity and Molecular Interactions

The hydroxyl group at the C-2 position of the indole ring is a significant structural feature of N-(2-hydroxy-1H-indol-3-yl)acetamide. This group can profoundly influence the molecule's physicochemical properties and its mode of interaction with biological targets. One of its primary roles is to act as both a hydrogen bond donor and acceptor, which can lead to stronger and more specific interactions within a receptor's binding site.

In a study of indole alkaloids, it was noted that replacing a proton at C-2 with a hydroxyl group resulted in a significant suppression of cytotoxic activity. mdpi.com This suggests that for certain targets, the presence of the 2-hydroxyl group can be detrimental, possibly by introducing unfavorable steric or electronic interactions or by altering the molecule's preferred conformation.

Conversely, in other contexts, N-hydroxy groups are known to be crucial for activity. For example, N-hydroxyindole-based compounds have been reported as effective inhibitors of human lactate (B86563) dehydrogenase 5 (hLDH5), an enzyme implicated in cancer. omicsonline.org The hydroxyl group on the indole nitrogen is a key feature for their inhibitory action. While the hydroxyl group in this compound is on a carbon (in its 2-oxoindole tautomeric form), its ability to form hydrogen bonds is analogous. Molecular docking studies on various enzyme inhibitors frequently show that hydroxyl groups form critical hydrogen bonds with amino acid residues like histidine and tyrosine in the active site. nih.gov This interaction can anchor the ligand in the correct orientation for effective inhibition.

Furthermore, the 2-hydroxyindole moiety exists in tautomeric equilibrium with its 2-oxoindole (indolin-2-one) form. This tautomerism can be crucial for biological activity, as the two forms have different shapes and hydrogen bonding capabilities, potentially allowing the compound to interact with different conformational states of a receptor or even with different biological targets. The bioconversion of indole-3-acetic acid, for example, proceeds through intermediates like 3-hydroxyindolin-2-one, indicating the biological relevance of such hydroxylated structures. nih.gov

Investigation of the Acetamide (B32628) Moiety's Influence on Target Recognition and Binding

The acetamide side chain at the C-3 position is a cornerstone of the molecule's structure, providing a critical point of interaction for target recognition. SAR studies on numerous indole derivatives consistently demonstrate that modifications to this moiety drastically affect biological activity. nih.gov The acetamide group itself contains a carbonyl oxygen and an N-H group, both of which are potent hydrogen bond acceptors and donors, respectively.

Studies on 2-(1H-indol-3-yl)-N-phenylacetamide derivatives show that the N-phenylacetamide portion is essential for activity. nih.gov The nature of the substituent on the nitrogen atom of the acetamide can determine the compound's potency and selectivity. For instance, in a large series of 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives tested for anticancer activity, varying the N-substituent from small alkyl groups (like cyclopropyl) to substituted aryl groups (like dimethoxyphenyl) led to a wide range of cytotoxic potencies. mdpi.com This indicates that the N-substituent explores a specific sub-pocket of the binding site, where steric bulk, lipophilicity, and electronic properties dictate the binding affinity.

The following table summarizes findings from a study on N-substituted oxoacetamide derivatives, illustrating the impact of modifying the group attached to the acetamide nitrogen. mdpi.comnih.gov

These findings underscore that the acetamide moiety is not merely a linker but an active participant in molecular recognition. The ability to easily modify the N-substituent provides a powerful tool for medicinal chemists to fine-tune the pharmacological profile of the indole scaffold. scielo.br

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is paramount to its biological function, as it must adopt a specific orientation to fit into its target's binding site. Conformational analysis of this compound and its analogues aims to identify the low-energy, stable conformations and determine which of these is the "bioactive conformation."

This analysis can be performed using computational methods (like DFT calculations) or experimental techniques such as X-ray crystallography and NMR spectroscopy. chula.ac.th For instance, the crystal structure analysis of a closely related compound, (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide, provides valuable insight into the likely conformations of this class of molecules. nih.gov In this structure, the acetamide linker is not fully extended, and there are specific torsion angles between the indole ring, the acetamide plane, and the N-phenyl group. The indole group exhibits a torsion angle of 102.1° from the plane formed by the acetamide linker, while the N-phenyl ring has a torsion angle of 92.3° from the same plane. nih.gov

Such studies reveal that rotation around the single bonds of the acetamide linker is often hindered, leading to distinct, stable rotamers (conformational isomers). chula.ac.th The interplay of steric hindrance and intramolecular hydrogen bonding dictates which conformation is most stable. The bioactive conformation is the specific spatial arrangement that the ligand adopts when bound to its biological target. Identifying this conformation is a key goal of drug design, as it allows for the creation of more rigid analogues that are "pre-organized" for binding, potentially increasing affinity and selectivity.

Stereochemical Aspects and Chiral Recognition in Indole-Acetamide Derivatives

Stereochemistry becomes a critical factor when a molecule contains one or more chiral centers. Many biological targets, such as enzymes and receptors, are themselves chiral and will therefore interact differently with the different enantiomers of a chiral ligand—a phenomenon known as chiral recognition.

While this compound itself is not chiral, many of its potent analogues are. For example, the introduction of a chiral substituent on the acetamide nitrogen, such as in (S)-N-(1-phenylethyl)acetamide, introduces a stereocenter. smolecule.com The (S)-enantiomer of this compound is widely used as a chiral building block in asymmetric synthesis because its well-defined stereochemistry can effectively control the stereochemical outcome of reactions. smolecule.com

In the context of biological activity, it is common for one enantiomer of a drug to be significantly more active than the other. The synthesis and evaluation of individual enantiomers are therefore crucial in SAR studies. The crystal structure of (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide confirmed its absolute configuration, which was set according to its synthesis from the chiral starting material (S)-(-)-phenylethylamine. nih.gov Such studies are essential for understanding how the precise three-dimensional arrangement of atoms interacts with the chiral environment of a biological target.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a powerful computational strategy used in drug design to identify the essential structural features responsible for a molecule's biological activity. nih.gov A pharmacophore model is an abstract 3D map of these features, which typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

For a series of active indole-acetamide analogues, a ligand-based pharmacophore model can be generated by superimposing the structures of the most potent compounds and identifying the common chemical features that are spatially aligned. mdpi.com This model represents the key interaction points required for binding to the target.

Studies on indole-based inhibitors of various enzymes, such as protein kinase CK2, have successfully used this approach. nih.gov A pharmacophore model for indeno[1,2-b]indole (B1252910) inhibitors identified several key features, including aromatic rings and hydrogen bond acceptors, which were crucial for activity. nih.govresearchgate.net This model was then used as a 3D query to search large chemical databases for novel compounds that fit the pharmacophore, a process known as virtual screening. This strategy can lead to the discovery of new chemical scaffolds that possess the desired biological activity. nih.gov

For the this compound scaffold, a hypothetical pharmacophore model would likely include:

An aromatic ring feature corresponding to the indole nucleus.

A hydrogen bond donor feature from the indole N-H.

A hydrogen bond donor/acceptor feature from the 2-hydroxyl group.

A hydrogen bond donor from the acetamide N-H.

A hydrogen bond acceptor from the acetamide carbonyl oxygen.

A hydrophobic/aromatic region corresponding to the N-substituent.

This model can guide the design of new analogues with improved potency and selectivity by ensuring that newly designed molecules retain these critical pharmacophoric features. nih.gov

Computational Chemistry and Molecular Modeling in N 2 Hydroxy 1h Indol 3 Yl Acetamide Research

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial in identifying potential biological targets for N-(2-hydroxy-1H-indol-3-yl)acetamide and understanding the structural basis of its activity.

In studies of related indole (B1671886) derivatives, molecular docking has been successfully employed to predict binding modes and affinities. For instance, derivatives of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide have been docked into the active site of the influenza A virus neuraminidase receptor. semanticscholar.orgresearcher.life These simulations revealed key hydrogen bond and hydrophobic interactions with residues such as ARG118, ASP151, and GLU119, which are critical for inhibitory activity. semanticscholar.org Similarly, molecular docking studies of indole-3-acetamide (B105759) derivatives against the α-amylase enzyme have helped to explore their binding modes and rationalize their antihyperglycemic potential. nih.gov

For this compound, docking simulations would likely show the hydroxyl and acetamide (B32628) groups forming crucial hydrogen bonds with polar residues in a target's active site, while the indole ring could engage in π-π stacking or hydrophobic interactions. The binding energy values obtained from these simulations can be used to rank its potential efficacy against various targets.

| Protein Target | Indole Derivative Class | Key Interacting Residues | Reference |

|---|---|---|---|

| Influenza A Virus Neuraminidase | 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides | ARG118, ASP151, GLU119, TRP179, ARG293 | semanticscholar.org |

| α-Amylase | Indole-3-acetamides | Not Specified | nih.gov |

| DNA Gyrase B | Benzimidazo-1,2,3-triazole derivatives | Not Specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com This allows for the prediction of the activity of novel compounds and the optimization of lead structures.

QSAR studies on various classes of indole derivatives have proven to be highly effective. For a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, both 2D and 3D-QSAR models were developed to predict their anti-influenza A virus activity. semanticscholar.orgresearchgate.net These models, which exhibited good statistical significance, highlighted the importance of specific structural features and physicochemical properties for the observed bioactivity. semanticscholar.org Similarly, a QSAR analysis of spirooxindole derivatives against a colon cancer cell line helped to understand the correlation between their structure and anti-cancer activity. nih.gov

For this compound, a QSAR study would involve synthesizing a series of analogs with modifications at various positions of the indole ring and the acetamide side chain. By correlating the biological activities of these compounds with their structural descriptors (e.g., electronic, steric, and hydrophobic parameters), a predictive model could be developed. Such a model would be invaluable for designing new derivatives with enhanced potency.

Molecular Dynamics Simulations to Elucidate Dynamic Ligand-Protein Interactions

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility of both the ligand and the protein over time. nih.govmdpi.com This is crucial for understanding the stability of the binding pose and the role of subtle conformational changes in the binding process. nih.gov

MD simulations have been applied to study the interactions of various ligands with their protein targets. For example, MD simulations of acetamide in mixed solvents have been used to reveal protein-ligand interaction hot spots. conicet.gov.ar In another study, MD simulations of protein-ligand complexes were used to assess the stability of the interactions, with analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) providing insights into the dynamic behavior of the complex. nih.gov

In the context of this compound, MD simulations of its complex with a potential protein target would allow researchers to observe the stability of key hydrogen bonds and hydrophobic contacts over time. This can help to confirm the binding mode predicted by docking and provide a more accurate estimation of the binding free energy.

In Silico Prediction of Biological Activity Spectra (e.g., PASS)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a compound based on its structure. The output is a list of potential activities with a corresponding probability to be active (Pa) or inactive (Pi).

PASS has been used to predict the biological activities of various indole derivatives. For a series of C-3 substituted indole derivatives, PASS calculations indicated cytoprotective and membrane-protective properties with a high probability of activity. nih.gov Such predictions can help to prioritize compounds for further pharmacological testing and uncover novel therapeutic applications.

A PASS prediction for this compound would generate a spectrum of potential biological activities, such as anti-inflammatory, anticancer, or neuroprotective effects. This information can guide experimental screening efforts and help to elucidate the compound's mechanism of action. Given the wide range of biological activities associated with indole derivatives, a PASS analysis could reveal previously unexplored therapeutic avenues for this compound. researchgate.netchula.ac.th

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry can also be used to model chemical reactions, providing insights into reaction mechanisms and the structures of transition states. This is valuable for optimizing synthetic routes and understanding the reactivity of a compound.

The synthesis of indole-3-acetamides often involves the coupling of indole-3-acetic acid with an amine. nih.gov Computational modeling of this reaction could elucidate the transition state of the amide bond formation, providing information on the reaction kinetics and potential side reactions. For instance, the synthesis of indole derivatives can be catalyzed by transition metals, and computational studies can help to understand the catalytic cycle and the role of the metal center. mdpi.com

For this compound, modeling its synthesis could help to improve reaction yields and purity. Furthermore, understanding its reactivity through computational methods can provide insights into its metabolic fate in a biological system.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) for Lead Optimization

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. nih.gov This helps to identify and address potential liabilities before significant resources are invested in a drug candidate.

Numerous studies have reported the in silico ADMET prediction for various indole derivatives. researchgate.netresearchgate.netresearchgate.netsciencescholar.us These predictions typically evaluate parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for cytochrome P450 (CYP) enzyme inhibition. jksus.org For example, ADMET predictions for a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives were used to evaluate their drug-likeness. semanticscholar.orgresearcher.life

An in silico ADMET profile for this compound would provide valuable information on its potential as an orally bioavailable drug. The predicted properties can be summarized in a table, allowing for a quick assessment of its drug-like characteristics.

| ADMET Property | Predicted Value/Classification | Reference |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | researchgate.net |

| Caco-2 Permeability | Moderate to High | jksus.org |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | researchgate.net |

| CYP2D6 Inhibition | Potential Inhibitor | jksus.org |

| Ames Mutagenicity | Non-mutagenic | researchgate.net |

| Carcinogenicity | Non-carcinogen | researchgate.net |

Biochemical Pathway Modulation and Metabolic Studies of N 2 Hydroxy 1h Indol 3 Yl Acetamide

Role in Endogenous Metabolic Pathways, Including Indoleamine and Melatonin (B1676174) Synthesis (generalized from N-acetylserotonin)

N-acetylserotonin (NAS) is a critical endogenous compound that serves as the immediate precursor to melatonin, a hormone central to regulating circadian rhythms. wikipedia.orghmdb.ca The synthesis of melatonin from the amino acid tryptophan is a multi-step enzymatic pathway that is fundamental to the broader indoleamine metabolic pathway. taylorandfrancis.comresearchgate.net

The synthesis begins with the conversion of tryptophan to 5-hydroxytryptophan, which is then decarboxylated to form serotonin (B10506) (5-hydroxytryptamine). ontosight.ai The pivotal step involving NAS is the N-acetylation of serotonin. This reaction is catalyzed by the enzyme arylalkylamine N-acetyltransferase (AANAT), which is considered the rate-limiting enzyme in melatonin production. taylorandfrancis.comnih.govmdpi.com The activity of AANAT dictates the rhythm of melatonin synthesis, with its levels increasing significantly during periods of darkness. nih.gov Following its synthesis, NAS is then converted to melatonin through a methylation reaction catalyzed by N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT). taylorandfrancis.comnih.govnih.gov

Beyond its role as a melatonin precursor, NAS is part of a larger network of indoleamine metabolism. Serotonin itself can be metabolized through alternative pathways, such as oxidative deamination to 5-hydroxyindole (B134679) acetaldehyde, which is then converted to 5-hydroxytryptophol (B1673987) or 5-hydroxyindole acetic acid (5-HIAA). taylorandfrancis.com The regulation of the AANAT-driven pathway effectively shunts serotonin towards either melatonin production or other metabolic fates. researchgate.net

| Precursor | Enzyme | Product | Primary Function of Product |

|---|---|---|---|

| Tryptophan | Tryptophan-5-hydroxylase (TPOH) | 5-Hydroxytryptophan (5-HTP) | Intermediate |

| 5-Hydroxytryptophan (5-HTP) | Aromatic L-amino acid decarboxylase (AADC) | Serotonin (5-HT) | Neurotransmitter, Melatonin Precursor |

| Serotonin (5-HT) | Arylalkylamine N-acetyltransferase (AANAT) | N-acetylserotonin (NAS) | Melatonin Precursor, Bioactive Molecule taylorandfrancis.comontosight.ai |

| N-acetylserotonin (NAS) | N-acetylserotonin O-methyltransferase (ASMT/HIOMT) | Melatonin | Hormone (Circadian Rhythm Regulation) taylorandfrancis.comontosight.ai |

Metabolic Stability and Identification of Biotransformation Pathways In Vitro (generalized from related compounds)

The biotransformation of indole-containing molecules can proceed through several pathways:

Oxidation : The indole (B1671886) ring is susceptible to oxidation. A proposed mechanism for indole metabolism involves oxidation at the 3-position to form an indoxyl intermediate. nih.gov This can be followed by further oxidation at the 2-position to yield an isatin (B1672199) group, which may undergo subsequent ring cleavage. nih.gov

Conjugation (Phase II Reactions) : Following oxidation, the resulting metabolites can be conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Glycosylation at the 3-position hydroxyl group is one such pathway that targets the molecule for degradation. nih.gov Other common conjugation reactions for amine-containing compounds include N-glucuronidation, N-sulfation, and N-acetylation. sci-hub.se

Dealkylation and Deamination : For N-substituted indoles, N-dealkylation is a potential metabolic route. Oxidative deamination is another major biotransformation pathway for related compounds. sci-hub.se

In the specific case of N-acetylserotonin, it can also be formed via the metabolism of melatonin. The O-demethylation of melatonin, which yields NAS, is mediated by cytochrome P450 enzymes, particularly CYP2C19 and to a lesser extent, CYP1A2. hmdb.ca

| Pathway Type | Specific Reaction | Description | Key Enzymes (if known) |

|---|---|---|---|

| Phase I | Ring Oxidation | Hydroxylation of the indole ring, often at positions 2 or 3. nih.gov | Cytochrome P450 (CYP) enzymes |

| Phase I | O-Demethylation | Removal of a methyl group from a methoxy (B1213986) substituent. For melatonin, this produces NAS. hmdb.ca | CYP2C19, CYP1A2 |

| Phase I | N-Dealkylation | Removal of an alkyl group from a nitrogen atom. | CYP enzymes, Monoamine Oxidase (MAO) |

| Phase II | Glycosylation/Glucuronidation | Addition of a sugar moiety to a hydroxyl group to increase water solubility. nih.gov | UDP-glucuronosyltransferases (UGTs) |

| Phase II | N-Acetylation | Addition of an acetyl group to a nitrogen atom. sci-hub.se | N-acetyltransferases (NATs) |

Enzyme Kinetics of Metabolic Transformations

The study of enzyme kinetics provides insight into the catalytic mechanisms and efficiency of metabolic reactions. wikipedia.org For the synthesis of N-acetylserotonin from serotonin, the kinetics of the rate-limiting enzyme, AANAT, are particularly important.

Kinetic analyses of AANAT have revealed that it follows an ordered Bi-Bi ternary complex mechanism. nih.gov This means that both substrates must bind to the enzyme to form a ternary complex before the reaction can proceed. The binding is sequential and ordered, with acetyl coenzyme A (acetyl-CoA) binding to the enzyme first, followed by the binding of the arylalkylamine substrate (serotonin). nih.gov After the catalytic transfer of the acetyl group, the products are released.

Product inhibition studies support this ordered mechanism. N-acetyltryptamine, a product analogue, acts as a noncompetitive inhibitor versus tryptamine (B22526) and an uncompetitive inhibitor with respect to acetyl-CoA. nih.gov These inhibition patterns are characteristic of an ordered sequential mechanism. Understanding these kinetics is crucial for the design of specific inhibitors or modulators of the melatonin pathway. nih.gov

| Kinetic Parameter | Description | Finding |

|---|---|---|

| Reaction Mechanism | The order of substrate binding and product release. | Ordered Bi-Bi ternary complex (sequential) mechanism. nih.gov |

| Substrate Binding Order | The sequence in which substrates bind to the enzyme. | 1. Acetyl-CoA 2. Serotonin nih.gov |

| Inhibition Patterns | How inhibitors affect the reaction rate. | - Desulfo-CoA is competitive vs. acetyl-CoA and noncompetitive vs. tryptamine.

|

Modulation of Gene Expression and Protein Synthesis in Target Cells

N-acetylserotonin and its metabolic pathway are intricately linked to the modulation of gene expression and protein synthesis, creating feedback loops and downstream effects. The regulation of the AANAT enzyme is a prime example. During darkness, neurotransmitter signals lead to an increase in intracellular cyclic AMP (cAMP). nih.gov This elevation activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB then binds to the promoter region of the Aanat gene, inducing its transcription and increasing the synthesis of the AANAT protein. nih.gov

Furthermore, PKA directly phosphorylates the AANAT protein itself. This phosphorylation promotes the binding of AANAT to 14-3-3 proteins, which both stabilizes the enzyme, protecting it from proteasomal degradation, and enhances its catalytic activity. nih.gov Conversely, light exposure at night rapidly reverses this process, leading to AANAT dephosphorylation and degradation, thus halting NAS and melatonin production. nih.gov

Beyond its own synthesis, NAS has been shown to influence other cellular processes. In porcine enterocytes, NAS treatment enhanced the protein abundance of Glutathione (B108866) Synthetase (GSS), a key enzyme in glutathione synthesis. nih.gov It also increased the nuclear levels of the transcription factor Nrf2 and its downstream targets, heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which are crucial components of the cellular antioxidant response. nih.gov

| Modulator | Target Gene/Protein | Effect | Mechanism |

|---|---|---|---|

| cAMP/PKA Pathway (Darkness) | Aanat gene | Increased transcription | Phosphorylation of CREB transcription factor. nih.gov |

| cAMP/PKA Pathway (Darkness) | AANAT protein | Increased stability and activity | Phosphorylation promotes binding to 14-3-3 proteins, preventing degradation. nih.gov |

| Light Exposure | AANAT protein | Decreased stability (degradation) | Dephosphorylation leads to proteasomal degradation. nih.gov |

| N-acetylserotonin (NAS) | Nrf2, HO-1, NQO1, GSS proteins | Increased protein abundance | Activation of the Nrf2 antioxidant signaling pathway. nih.gov |

Receptor Agonism/Antagonism Profile (TrkB, Melatonin Receptors for N-acetylserotonin)

While historically viewed primarily as a melatonin precursor, N-acetylserotonin is now recognized as a bioactive molecule with its own distinct receptor interaction profile. wikipedia.orgnih.gov

A significant finding is that NAS acts as a potent agonist for the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). pnas.orgnih.gov This activation is direct and does not depend on the presence of BDNF. pnas.orgpnas.org In contrast, neither serotonin nor melatonin demonstrates this activity. pnas.org The activation of TrkB by NAS has been linked to neuroprotective and antidepressant-like effects, as it triggers downstream signaling cascades involved in neuronal survival and plasticity. pnas.orgpnas.orgnih.gov

In addition to its unique action on TrkB, NAS also interacts with the classical melatonin receptors, though with a different affinity profile than melatonin itself. nih.gov

MT1 and MT2 Receptors : NAS acts as an agonist at these G-protein coupled receptors, which are the primary mediators of melatonin's effects on circadian rhythms. However, its affinity for MT1 and MT2 is several orders of magnitude lower than that of melatonin. nih.gov

MT3 Receptor : This binding site, now identified as the enzyme quinone reductase 2, exhibits a higher affinity for NAS than for melatonin. This has led to the suggestion that MT3 may function as a specific NAS receptor. nih.govnih.gov

| Receptor | Receptor Type | NAS Activity | Key Findings |

|---|---|---|---|

| TrkB | Tyrosine Kinase Receptor | Agonist | Potent, direct activation independent of BDNF. pnas.orgnih.gov Linked to neurotrophic and antidepressant effects. pnas.orgnih.gov |

| MT1 | G-Protein Coupled Receptor (GPCR) | Agonist | Lower affinity compared to melatonin. nih.gov |

| MT2 | G-Protein Coupled Receptor (GPCR) | Agonist | Lower affinity compared to melatonin. nih.gov |

| MT3 (Quinone Reductase 2) | Enzyme/Binding Site | Agonist/Ligand | Higher affinity for NAS than for melatonin. nih.govnih.gov |

Advanced Analytical Techniques for Characterization and Quantification of N 2 Hydroxy 1h Indol 3 Yl Acetamide

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of N-(2-hydroxy-1H-indol-3-yl)acetamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons on the indole (B1671886) ring, the amide proton, the hydroxyl proton, and the methyl protons of the acetamide (B32628) group. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The amide (NH) and hydroxyl (OH) protons are often broad and their chemical shifts can vary depending on the solvent and concentration. The methyl (CH₃) protons of the acetamide group would appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum of this compound would show distinct signals for the carbonyl carbon of the amide, the carbons of the indole ring (including the carbon bearing the hydroxyl group), and the methyl carbon of the acetamide group. The carbonyl carbon is typically found significantly downfield (around 170 ppm).

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity. COSY helps identify proton-proton couplings within the indole ring, while HSQC correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of all ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole Ring Protons | 7.0 - 8.0 | 110 - 140 |

| Amide (NH) Proton | Variable (Broad) | N/A |

| Hydroxyl (OH) Proton | Variable (Broad) | N/A |

| Acetamide (CH₃) Protons | ~2.0 | ~25 |

| Amide Carbonyl (C=O) | N/A | ~170 |

| Indole C-2 (C-OH) | N/A | ~150 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₁₀H₁₀N₂O₂. ontosight.ai

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. It would typically show the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to the molecular weight plus the mass of a proton.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound may require derivatization to increase its volatility and thermal stability. The electron ionization (EI) mass spectrum would exhibit a molecular ion peak (M⁺) and a series of fragment ions that provide structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. This is a definitive method for confirming the molecular formula of the compound.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Ion | Expected m/z |

|---|---|---|

| ESI-MS | [M+H]⁺ | 191.0764 |

| HRMS | [M+H]⁺ | Precise mass measurement to confirm C₁₀H₁₁N₂O₂⁺ |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the indole and amide groups, the C=O stretch of the amide, and C-H stretches of the aromatic ring and methyl group. For the closely related N-2-(1-hydroxyindol-3-yl)ethylindole-3-acetamide, characteristic IR peaks are observed around 3400 cm⁻¹ (N-H/O-H), 1624 cm⁻¹ (C=O), and 741 cm⁻¹ (aromatic C-H bending). clockss.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system of the indole ring. The UV-Vis spectrum would be expected to show absorption maxima characteristic of the indole chromophore.

Chromatographic Techniques for Purity Assessment, Isolation, and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantitative analysis of this compound. A reversed-phase HPLC method would likely be effective. A study on the determination of various indolic compounds, including indole-3-acetamide (B105759), utilized a C8 column with a gradient elution of an acetonitrile (B52724) and water mobile phase, with fluorimetric detection. nih.gov A similar approach could be adapted for this compound, likely with UV detection, given the indole chromophore.

Table 3: A Potential HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | Gradient of acetonitrile and water (with a possible acid modifier like formic acid) |

| Detection | UV detector (e.g., at 280 nm) |

| Flow Rate | Typically 1.0 mL/min |

Gas Chromatography (GC) can also be used for the analysis of this compound, although derivatization is often necessary to improve its volatility due to the polar hydroxyl and amide groups. Silylation is a common derivatization technique for such compounds. The choice of a suitable capillary column, such as one with a polar stationary phase, would be important for achieving good separation.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective technique for the qualitative analysis of this compound. bohrium.com It is frequently employed to monitor the progress of chemical reactions, assess the purity of a sample, and determine appropriate solvent systems for larger-scale purification by column chromatography. nih.gov

In a typical TLC analysis, a sample solution of this compound is spotted onto a stationary phase, commonly a glass plate coated with a thin layer of silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a mobile phase (developing solvent). By capillary action, the solvent moves up the plate, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The separation is influenced by the polarity of the compound, the stationary phase, and the mobile phase.

The position of the compound on the developed plate is identified by its Retention Factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization of the spots is often achieved under UV light, as indole derivatives typically exhibit fluorescence.

Table 1: Representative TLC Parameters for Analysis of an N-acetamide Indole Derivative

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate (B1210297) / Petroleum ether (e.g., 1:1 v/v) |

| Visualization | UV light at 254 nm |

| Hypothetical Rƒ | ~0.45 |

Note: The Rƒ value is hypothetical and can vary significantly based on the exact TLC conditions.

Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. For this compound, obtaining single crystals suitable for X-ray diffraction would allow for the unambiguous confirmation of its structural formula and provide insights into its intermolecular interactions, such as hydrogen bonding, in the solid state.

While crystallographic data for this compound itself is not publicly documented, analysis of structurally related indole acetamide compounds illustrates the power of this technique. For instance, the crystal structure of (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide has been determined, revealing key structural features. iucr.org In this related molecule, the crystal packing is stabilized by N—H⋯O hydrogen bonds, which link the molecules into layers. iucr.org Such information is invaluable for understanding the compound's physical properties and potential interactions with biological targets.

Table 2: Illustrative Crystal Data and Structure Refinement for a Related Indole Acetamide Derivative, (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide iucr.org

| Parameter | Value |

|---|---|

| Chemical formula | C₁₈H₁₈N₂O |

| Formula weight | 278.34 |

| Crystal system | Orthorhombic |

| Space group | P 2₁ 2₁ 2₁ |

| a (Å) | 7.307 (4) |

| b (Å) | 8.559 (4) |

| c (Å) | 25.674 (9) |

| V (ų) | 1605.7 (13) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 298 |

| Final R indexes [I > 2σ(I)] | R₁ = 0.065 |

This data is for a structurally similar compound and is presented for illustrative purposes only.

Advanced hyphenated techniques for complex mixture analysis

For the sensitive and selective quantification of this compound, particularly at low concentrations or in complex matrices like biological fluids, advanced hyphenated techniques are indispensable.

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This technique is the gold standard for quantifying small molecules in complex samples. nih.gov

An LC-MS/MS method for this compound would typically involve:

Sample Preparation: Extraction of the analyte from the sample matrix (e.g., plasma, tissue homogenate) using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: Injection of the extracted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column would likely be used to separate the target compound from other matrix components based on polarity.

Ionization: The compound eluting from the column is ionized, typically using electrospray ionization (ESI).

Mass Analysis: The ionized molecule (precursor ion) is selected in the first mass analyzer, fragmented via collision-induced dissociation, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

The method would be validated according to international guidelines to ensure its reliability, assessing parameters such as precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Table 3: Typical Validation Parameters for a UHPLC-MS/MS Method for Tryptophan Metabolites (Illustrative) mdpi.com

| Validation Parameter | Acceptance Criteria | Typical Range of Results |

|---|---|---|

| Intra-day Precision (RSD%) | < 15% | 0.5 – 8.2% |

| Inter-day Precision (RSD%) | < 15% | 2.3 – 7.4% |

| Accuracy (%) | 85 – 115% | 93.3 – 110.1% |

| LOD (ng/mL) | - | 0.15 – 9.43 ng/mL |

| Coefficient of Determination (R²) | > 0.99 | > 0.9906 |

Data adapted from a method for related indole compounds and presented to illustrate typical performance.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for separating and identifying compounds. nih.gov For a molecule like this compound, which has polar functional groups (-OH, -NH), direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation.

Therefore, a chemical derivatization step is typically required to increase the compound's volatility and thermal stability. researchgate.net The hydroxyl and N-H groups can be converted to less polar, more volatile ethers or silyl (B83357) ethers, for example, by reacting the compound with an agent like N,O-bis(trimethylsilyl)acetamide (BSA). researchgate.net The derivatized analyte is then injected into the GC, where it is vaporized and separated in a capillary column before being detected by the mass spectrometer. GC-MS/MS offers high chromatographic resolution and is a robust method for quantitative analysis.

Table 4: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Description |

|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)acetamide (BSA) |

| GC Column | 30 m x 0.25 mm DB-5ms capillary column |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temp 100°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Tandem MS (MRM mode) |

Future Directions and Research Perspectives for N 2 Hydroxy 1h Indol 3 Yl Acetamide

Design and Synthesis of Novel Indole-Acetamide Scaffolds with Tuned Bioactivity and Selectivity

Future research will likely focus on the rational design and synthesis of novel analogs of N-(2-hydroxy-1H-indol-3-yl)acetamide to enhance its bioactivity and selectivity. The structural versatility of the indole (B1671886) core allows for extensive modifications. mdpi.com By employing structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) models, researchers can guide the synthesis of derivatives with improved pharmacological profiles. nih.gov

Key synthetic strategies may include:

Modification of the indole ring: Introducing various substituents on the benzene (B151609) portion of the indole nucleus can significantly alter the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity for biological targets.

Alteration of the acetamide (B32628) side chain: The length, rigidity, and chemical nature of the acetamide group can be modified to explore its role in target engagement and to improve pharmacokinetic properties.

Bioisosteric replacement: Replacing the hydroxyl or acetamide groups with other functional groups that have similar physical or chemical properties could lead to compounds with improved stability or reduced off-target effects.

A recent study on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives demonstrated that modifications to the N-substituent could significantly impact cytotoxic activity against various cancer cell lines. nih.gov This highlights the potential for fine-tuning the biological activity of indole-acetamide scaffolds through systematic chemical modifications.

Table 1: Potential Modifications for Novel Indole-Acetamide Scaffolds

| Scaffold Position | Potential Modification | Desired Outcome |

| Indole Ring (Positions 4-7) | Introduction of electron-donating or electron-withdrawing groups | Enhanced target binding and selectivity |

| Acetamide Nitrogen | Substitution with various alkyl or aryl groups | Improved potency and pharmacokinetic profile |

| Hydroxyl Group (Position 2) | Conversion to ethers or esters | Increased metabolic stability |

Exploration of New Molecular Targets and Unconventional Mechanisms of Action

While indole derivatives are known to target a range of proteins, including kinases, tubulin, and topoisomerases, the specific molecular targets of this compound remain to be fully elucidated. nih.govmdpi.com Future research should aim to identify and validate the direct binding partners of this compound. Techniques such as activity-based protein profiling (ABPP) can be employed to uncover novel molecular targets. acs.org

Furthermore, exploring unconventional mechanisms of action is a promising research avenue. This could involve investigating the compound's effects on:

Epigenetic modifications: Some indole derivatives have been shown to act as inhibitors of histone deacetylases (HDACs). researchgate.net

Protein-protein interactions: The indole scaffold can serve as a template for designing molecules that disrupt critical protein-protein interactions in disease pathways.